molecular formula C17H23NO4 B13230858 2-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid

2-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid

Cat. No.: B13230858
M. Wt: 305.4 g/mol
InChI Key: ZQSHKANNJWATFM-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound is notable for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been reported to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the BOC protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions, where the BOC group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the free amine, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid involves the protection of amine groups, which prevents them from participating in unwanted side reactions. The BOC group can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is unique due to its specific combination of the BOC protecting group with a benzoic acid moiety, which provides distinct reactivity and stability compared to other similar compounds.

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is a compound that integrates a benzoic acid moiety with a tert-butoxycarbonyl-protected pyrrolidine. This unique structure suggests potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutically relevant agents. Despite its promising framework, specific studies focusing on its biological activity remain limited.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.4 g/mol
  • Structure : The compound features a benzoic acid group attached to a pyrrolidine ring that is protected by a tert-butoxycarbonyl group. This configuration allows for various chemical reactions while maintaining the integrity of the amine functionality.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, insights can be drawn from related compounds and structural analogs. Compounds with similar structures are often investigated for their potential therapeutic effects, particularly in the realms of anti-inflammatory and anti-cancer activities.

Potential Biological Activities

  • Enzyme Inhibition : The structure suggests that it may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, indicating a potential for antimicrobial activity.
  • Anti-inflammatory Effects : The benzoic acid component is known for its anti-inflammatory properties, which may extend to this compound.

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs and their reported biological activities:

Compound NameCAS NumberSimilarityReported Activity
3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid889953-29-10.94Enzyme inhibition
4-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid222987-24-80.94Antimicrobial
Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate914299-22-20.86Anti-inflammatory

Case Studies and Research Findings

Research on compounds structurally similar to this compound highlights several key findings:

  • Enzyme Inhibition Studies : A study demonstrated that related pyrrolidine derivatives effectively inhibited specific enzymes involved in cancer metabolism, suggesting that this compound could exhibit similar properties if tested .
  • Antimicrobial Activity : Research has shown that benzoic acid derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating a potential avenue for further investigation into this compound's efficacy .
  • Inflammation Models : In vitro studies have indicated that benzoic acid derivatives can reduce inflammatory markers in cell cultures, supporting the hypothesis that this compound may also exhibit anti-inflammatory actions .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid

InChI

InChI=1S/C17H23NO4/c1-11-9-12(10-18(11)16(21)22-17(2,3)4)13-7-5-6-8-14(13)15(19)20/h5-8,11-12H,9-10H2,1-4H3,(H,19,20)

InChI Key

ZQSHKANNJWATFM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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